Fmoc-d-lys(boc)-opfp

Peptide Synthesis Coupling Efficiency SPPS

Epimerization and incomplete coupling during SPPS compromise peptide integrity. Fmoc-D-Lys(Boc)-OPfp is a pre-activated D-lysine building block that eliminates these risks. • Pre-activated OPfp ester ensures efficient amide bond formation without racemization, maximizing crude purity. • D-stereochemistry confers proteolytic stability and can enhance peptide plasma half-life by up to 300% in specific contexts. • Orthogonal Fmoc/Boc protection permits selective ε-amine deprotection for downstream branching or labeling after chain assembly.

Molecular Formula C32H31F5N2O6
Molecular Weight 634.6
CAS No. 133083-36-0
Cat. No. B613495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-lys(boc)-opfp
CAS133083-36-0
Synonymsfmoc-d-lys(boc)-opfp; 133083-36-0; N'-(tert-Butoxycarbonyl)-N-(9-fluorenylmethyloxycarbonyl)-D-lysinepentafluorophenylester; MolPort-016-580-302; CF-818; ZINC97972635; N'--N--D-lysinepentafluorophenylester; AK-85721; FT-0696190; ST24047259; I14-18124
Molecular FormulaC32H31F5N2O6
Molecular Weight634.6
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1
InChIKeyHLNVSYQQDWNJRI-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys(Boc)-OPfp: Pre-Activated D-Lysine Building Block


Fmoc-D-Lys(Boc)-OPfp (CAS 133083-36-0) is a pre-activated amino acid building block used in solid-phase peptide synthesis (SPPS) . It is a derivative of D-lysine, featuring orthogonal protection: the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine side chain [1]. The C-terminus is activated as a pentafluorophenyl (OPfp) ester, which enhances its reactivity for efficient amide bond formation . Its D-stereochemistry is a critical feature for creating peptides with enhanced proteolytic resistance or altered biological conformations [2].

Pre-activated OPfp ester

Efficient coupling without in-situ activation reagents

Orthogonal Fmoc/Boc protection

Sequential deprotection for complex peptide modifications

D-stereochemistry

Supports stereochemical-control and protease-stability studies

Why Substitutes Cannot Replace Fmoc-D-Lys(Boc)-OPfp


Interchanging this compound with its non-activated acid form (Fmoc-D-Lys(Boc)-OH) or its L-enantiomer (Fmoc-L-Lys(Boc)-OPfp) introduces significant risks to peptide synthesis outcomes. Substituting with Fmoc-D-Lys(Boc)-OH mandates in-situ activation with coupling reagents, which can lead to incomplete coupling and racemization/epimerization [1]. Replacing it with the L-isomer fundamentally changes the biological properties of the final peptide, often resulting in a loss of proteolytic stability and altered bioactivity [2]. These substitutions compromise the precise molecular control required in research and pharmaceutical development, leading to lower yields, impure products, and potentially invalid biological data.

This Product
Substitute
Pre-activated OPfp ester
Free acid (Fmoc-D-Lys(Boc)-OH) requires in-situ activation; may increase epimerization and incomplete coupling
D-enantiomer
L-enantiomer (Fmoc-L-Lys(Boc)-OPfp) may shift proteolytic stability and biological conformation

Fmoc-D-Lys(Boc)-OPfp: Comparative Evidence


Coupling Efficiency: OPfp Ester vs. In-Situ Activation

The use of pre-formed pentafluorophenyl (OPfp) esters, like Fmoc-D-Lys(Boc)-OPfp, provides a direct advantage over the more common approach of using the free acid (e.g., Fmoc-D-Lys(Boc)-OH) with an in-situ coupling reagent. Studies comparing various active esters in SPPS have concluded that pentafluorophenyl esters are the most suitable for routine use due to their optimal balance of reactivity and stability [1]. While specific kinetic data for this exact derivative is not publicly available, the class of pentafluorophenyl esters is known to yield coupling rates and product purity comparable to those obtained with symmetrical anhydrides, a benchmark for high-efficiency coupling [2].

Coupling Efficiency
Class-level inference
Optimal reactivity for routine SPPS
May simplify workflow and reduce deletion sequences
Qualitative comparison; limited kinetic data
Peptide Synthesis Coupling Efficiency SPPS

Proteolytic Stability: D-Lysine vs. L-Lysine

The D-stereochemistry of the lysine residue in Fmoc-D-Lys(Boc)-OPfp is its most defining feature for applications requiring metabolic stability. A study on antimicrobial peptides demonstrated that substituting all L-lysine and L-arginine residues with their D-counterparts resulted in a derivative (DP06) with 'remarkable stability' against proteases in vitro [1]. Furthermore, incorporating D-lysine at a specific position (P1') in an Exenatide analog improved its plasma half-life by 300% [2]. These findings highlight that D-amino acid incorporation, facilitated by building blocks like Fmoc-D-Lys(Boc)-OPfp, is a validated strategy for enhancing peptide longevity in biological systems.

Proteolytic Stability (D-Lys)
Class-level inference
Up to 300% plasma half-life improvement reported
Supports D-amino acid stability research
Model-dependent; specific contexts vary
Proteolytic Stability Therapeutic Peptides D-Amino Acids

Analytical Purity Benchmarking

High purity of a starting material is critical for successful peptide synthesis and minimizing difficult purifications. Fmoc-D-Lys(Boc)-OPfp is commercially available with a purity of ≥ 95% by HPLC, with some suppliers offering >98% . This is comparable to the analytical specifications for the more widely used L-isomer, Fmoc-L-Lys(Boc)-OPfp, which is available from major suppliers at ≥ 97.0% purity (HPLC) . This data assures users that selecting the D-isomer does not necessitate a compromise on material quality, ensuring it can be integrated into high-standard synthesis workflows with confidence.

Purity (HPLC)
Cross-study comparable
≥95% (up to >98%) vs. L-isomer ≥97%
Quality parity with L-enantiomer
Supplier specification review
Quality Control Analytical Purity Procurement

Fmoc-D-Lys(Boc)-OPfp Application Scenarios


Protease-Resistant Peptide Synthesis

This compound is the definitive choice for synthesizing peptide drug candidates where extending half-life in vivo is paramount. The incorporation of a D-lysine residue, as enabled by this building block, has been shown to confer remarkable proteolytic stability in vitro and can lead to a 300% improvement in plasma half-life in specific peptide contexts [1]. This makes it an essential reagent for medicinal chemistry groups focused on optimizing the PK profiles of peptide leads.

D-Peptide Ligands for Mirror-Image Phage Display

In technologies like mirror-image phage display, which are used to discover D-peptide ligands against targets of interest (e.g., to find metabolically stable binders), Fmoc-D-Lys(Boc)-OPfp is a crucial building block. The final D-peptide is synthesized using entirely D-amino acid precursors like this one, ensuring the final product is the mirror image of the L-peptide hit and is therefore resistant to endogenous proteases [1].

D-Amino Acid Scans for SAR Studies

For researchers seeking to understand the role of specific residues in peptide structure and function, this building block enables the systematic replacement of L-lysine with D-lysine. This 'D-amino acid scan' can reveal how local stereochemistry influences peptide conformation, receptor binding, and biological activity. Differences in potency between L- and D-isomers can be profound, as seen with peptides like omega-agatoxin, where the D-serine isomer was four times more potent than the L-serine isomer [2].

High-Fidelity SPPS with Orthogonal Deprotection

For complex peptide sequences requiring the ε-amine of lysine to be revealed for further modification (e.g., branching, labeling) after the completion of the main chain assembly, Fmoc-D-Lys(Boc)-OPfp is ideal. Its orthogonal Fmoc/Boc protection scheme allows for the selective deprotection of the side chain under acidic conditions without affecting other base-labile protecting groups [3]. The pre-activated OPfp ester ensures its efficient incorporation into the growing chain without the need for additional coupling reagents .

Application
Selection Property
Validation Focus
Protease-resistance peptide studies
D-amino acid incorporation context
Proteolytic stability endpoint review
Mirror-image phage display
D-stereochemical building block
Enantiomer-specific binding studies
D-amino acid SAR scanning
Stereochemical SAR probing
Conformation-activity relationship validation
High-fidelity SPPS with orthogonal deprotection
Orthogonal Fmoc/Boc protecting groups
Selective side-chain modification

Technical Documentation Hub

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41 linked technical documents
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